Nepicastat Hydrochloride

Enzyme kinetics DBH inhibition Catecholamine modulation

Choose Nepicastat Hydrochloride for reliable central and peripheral catecholamine modulation. Unlike peripherally restricted alternatives, its >8.49 × 10⁻⁶ cm/s apparent permeability enables robust brain target engagement. With a Ki for human DBH (11 nM) threefold lower than etamicastat, it provides superior potency without the confounding ALDH inhibition of disulfiram. Ideal for addiction, hypertension, and BBB transporter studies. Ensure your research demands this specific, centrally bioavailable inhibitor.

Molecular Formula C14H18ClF2N3OS
Molecular Weight 349.8 g/mol
CAS No. 177645-08-8
Cat. No. B1250787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNepicastat Hydrochloride
CAS177645-08-8
Synonyms5-aminomethyl-1-(5,7-difluoro-1,2,3,4-tetrahydronaphth-2-yl)-1,3-dihydroimidazole-2-thione
nepicastat
RS 25560-197
RS-25560-197
Molecular FormulaC14H18ClF2N3OS
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.O.Cl
InChIInChI=1S/C14H15F2N3S.ClH.H2O/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H;1H2/t10-;;/m0../s1
InChIKeyAILBEJJAAWNNIR-XRIOVQLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nepicastat Hydrochloride (CAS 177645-08-8): Procurement-Ready Inhibitor of Dopamine-β-Hydroxylase for Preclinical and Translational Research


Nepicastat Hydrochloride (SYN117, RS-25560-197) is a potent, selective, and orally active small-molecule inhibitor of dopamine-β-hydroxylase (DβH), the enzyme responsible for converting dopamine to norepinephrine in sympathetic nerves [1]. It demonstrates concentration-dependent inhibition of both bovine (IC50 = 8.5 ± 0.8 nM) and human (IC50 = 9.0 ± 0.8 nM) DβH [2]. The compound exhibits high selectivity, showing negligible affinity (IC50 or Ki > 10 μM) for a panel of twelve other enzymes and thirteen neurotransmitter receptors [1]. Nepicastat is known to cross the blood-brain barrier (BBB) [1], producing both central and peripheral catecholamine modulation, and has advanced to Phase 2 clinical evaluation .

Procurement Alert: Why Nepicastat Hydrochloride Cannot Be Interchanged with Other DBH Inhibitors or Enantiomers


Dopamine-β-hydroxylase inhibitors are not a functionally interchangeable class; significant differences in target engagement, central nervous system penetration, efflux transporter liability, and pharmacokinetics preclude generic substitution. Direct comparative studies reveal that Nepicastat Hydrochloride's Ki for human DβH (11 nM) is threefold lower than etamicastat's (34 nM) [1]. Furthermore, its permeability across BBB surrogate cell lines is more than 15-fold higher than etamicastat's, enabling reliable central target engagement [2]. In contrast, its R-enantiomer (RS-25560-198) demonstrates 2–3-fold lower potency and inferior in vivo catecholamine modulation [3]. These quantitative, mechanism-anchored differences mandate explicit specification of Nepicastat Hydrochloride for studies requiring potent, centrally bioavailable DβH inhibition.

Nepicastat Hydrochloride: Direct Comparative Evidence for Scientific Selection


DBH Inhibitory Potency: Nepicastat vs. Etamicastat Ki Comparison

Nepicastat Hydrochloride demonstrates 3.1-fold higher binding affinity for human DBH than etamicastat. In a head-to-head kinetic study using SK-N-SH cell homogenates, nepicastat exhibited a Ki value of 11 nM compared to etamicastat's Ki of 34 nM [1]. Both compounds displayed a mixed-model inhibition mechanism approaching competitive behavior with respect to the substrate tyramine [1].

Enzyme kinetics DBH inhibition Catecholamine modulation

Cellular Permeability: Nepicastat vs. Etamicastat Apparent Permeability Comparison

Nepicastat Hydrochloride exhibits >15-fold higher apparent permeability than etamicastat in MDCK-II cells, a surrogate model for blood-brain barrier (BBB) permeability. Specifically, nepicastat's apparent permeability was >8.49 × 10⁻⁶ cm/s, whereas etamicastat's was <0.58 × 10⁻⁶ cm/s [1]. This large quantitative difference in passive permeability is a primary determinant of nepicastat's ability to achieve central nervous system (CNS) exposure [1].

Blood-brain barrier CNS penetration Permeability MDCK-II

In Vivo Central DBH Engagement: Nepicastat vs. Etamicastat Noradrenaline Reduction

Nepicastat Hydrochloride demonstrates quantifiable central DBH engagement not observed with etamicastat. In spontaneously hypertensive rats (SHRs), oral administration of nepicastat (30 mg/kg) significantly decreased noradrenaline levels in the parietal cortex, confirming central activity [1]. In contrast, etamicastat at the same dose (30 mg/kg, p.o.) failed to produce a significant reduction in cortical noradrenaline, consistent with its peripheral restriction [1]. Both compounds significantly decreased noradrenaline in the heart [1].

In vivo efficacy CNS DBH inhibition Noradrenaline Hypertension

Enantiomeric Potency and In Vivo Activity: Nepicastat vs. R-Enantiomer

Nepicastat Hydrochloride is approximately 2–3-fold more potent than its corresponding R-enantiomer (RS-25560-198) against human DBH [1]. In vitro, nepicastat's IC50 was 9.0 ± 0.8 nM, while the R-enantiomer was ~18–27 nM [1]. This difference in intrinsic activity translates to in vivo superiority. In spontaneously hypertensive rats, nepicastat (30 mg/kg, p.o.) produced significantly greater reductions in noradrenaline content and increases in dopamine content in the mesenteric artery and left ventricle compared to the R-enantiomer [1].

Enantiomer comparison Potency In vivo efficacy Chiral purity

Efflux Transporter Liability: Nepicastat vs. Zamicastat BCRP Inhibition Potency

Nepicastat Hydrochloride exhibits a 3.5-fold lower potency for inhibiting the Breast Cancer Resistance Protein (BCRP) efflux transporter compared to zamicastat. In MDCK-BCRP cell-based assays, nepicastat inhibited BCRP with an IC50 of 59.2 ± 9.4 μM, while zamicastat demonstrated a more potent IC50 of 17.0 ± 2.7 μM [1]. This lower BCRP inhibitory potency of nepicastat translates to a lower risk of unwanted drug-drug interactions (DDIs) at the BBB that could arise from inhibiting this key efflux transporter [1].

Efflux transporters BCRP P-gp Drug-drug interaction BBB

Cocaine Interaction Safety Profile: Nepicastat vs. Disulfiram in Human Subjects

Nepicastat Hydrochloride demonstrates a favorable safety profile when co-administered with cocaine, contrasting with disulfiram's known adverse interaction profile (ALDH inhibition leading to acetaldehyde accumulation upon alcohol ingestion). In a double-blind, placebo-controlled inpatient study of non-treatment-seeking participants with cocaine use disorder, nepicastat (80 mg and 160 mg) co-administered with intravenous cocaine (0, 10, 20, 40 mg) was well-tolerated, with no differences in adverse events compared to cocaine alone [1]. Importantly, nepicastat did not alter the pharmacokinetic properties of cocaine [1].

Clinical safety Cocaine use disorder Substance abuse Drug interaction Translational

Nepicastat Hydrochloride: Optimal Application Scenarios Based on Quantitative Evidence


Central Nervous System (CNS) Catecholamine Research

For investigations requiring reliable modulation of dopamine and norepinephrine within the brain, Nepicastat Hydrochloride is the evidence-supported choice. Its high apparent permeability (>8.49 × 10⁻⁶ cm/s in MDCK-II cells [1]) and demonstrated ability to significantly reduce cortical noradrenaline in vivo [2] confirm central target engagement. This differentiates it from peripherally restricted alternatives like etamicastat, which fails to alter CNS catecholamines [2]. Applications include studies on cognitive function, stress response, and the role of central noradrenergic signaling in neuropsychiatric disorders.

Preclinical Models of Addiction and Substance Use Disorder

Nepicastat Hydrochloride enables selective DBH inhibition in preclinical addiction research without the confounding aldehyde dehydrogenase (ALDH) inhibition associated with disulfiram [3]. In rat models, nepicastat recapitulates the behavioral effects of disulfiram on cocaine-primed reinstatement at doses that produce comparable reductions in brain norepinephrine [3]. Furthermore, human clinical data confirm that nepicastat is well-tolerated when co-administered with cocaine and does not alter cocaine pharmacokinetics [4], making it a viable and selective tool compound for translational studies in substance use disorders.

Cardiovascular Research Targeting Sympathetic Overactivation

In studies of hypertension and heart failure driven by sympathetic nervous system hyperactivity, Nepicastat Hydrochloride provides potent and selective inhibition of norepinephrine biosynthesis. Its 3.1-fold lower Ki for DBH (11 nM) compared to etamicastat (34 nM) [2] enables more efficacious target engagement. In vivo, nepicastat produces significant, dose-dependent reductions in tissue noradrenaline and increases in dopamine/noradrenaline ratio in cardiovascular tissues [5], making it a valuable tool for elucidating the role of neurohormonal modulation in disease progression.

Efflux Transporter and Blood-Brain Barrier Interaction Studies

For research focused on BBB penetration mechanisms and drug-drug interaction (DDI) potential, Nepicastat Hydrochloride serves as a well-characterized comparator. It is identified as a P-gp-only substrate (net flux ratio = 2.01) with minimal BCRP interaction (IC50 = 59.2 μM for BCRP inhibition) [1]. This transporter profile differs quantitatively from zamicastat (dual P-gp/BCRP inhibitor) and etamicastat (dual P-gp/BCRP substrate), providing a unique tool for probing how specific efflux transporter interactions influence CNS drug distribution and pharmacodynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nepicastat Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.